Imidodicarbonimidic acid, dimethyl ester

Description

Historical Context and Evolution of Research on Imidodicarbonimidic Acid Derivatives

The scientific journey of imidodicarbonimidic acid derivatives is intrinsically linked to the discovery and exploration of guanidine (B92328) and its derivatives. The story begins with the isolation of galegine, a guanidine derivative, from the plant Galega officinalis (goat's rue), which was used in traditional European medicine. In 1918, the blood glucose-lowering properties of guanidine were first demonstrated. nih.gov This discovery spurred the synthesis of various guanidine derivatives in the 1920s and 1930s for the potential treatment of diabetes. nih.gov

These early explorations led to the development of biguanides, which are characterized by a backbone of two linked guanidine units. Compounds such as phenformin (B89758) and buformin (B1668040) were synthesized and used as oral anti-diabetic agents. rsc.org However, concerns over toxicity, specifically lactic acidosis, led to the withdrawal of many of these early biguanides from the market in the 1970s. nih.govrsc.org

A significant breakthrough in this class of compounds was the development of metformin (B114582) (N,N-dimethylbiguanide). Initially synthesized in the 1920s, its potential as a therapeutic agent was not fully realized until the 1940s during research for antimalarial agents, where its glucose-lowering effects were rediscovered. nih.gov French physician Jean Sterne was the first to report its use for treating diabetes in 1957. nih.gov Due to its more favorable safety profile compared to other biguanides, metformin gradually gained prominence and is now a first-line treatment for type 2 diabetes worldwide. nih.gov The extensive research into metformin has highlighted the therapeutic potential of the biguanide (B1667054) scaffold and has paved the way for continued interest in related structures, including imidodicarbonimidic acid derivatives.

The Unique Chemical Scaffold of Imidodicarbonimidic acid, dimethyl ester and its Research Significance

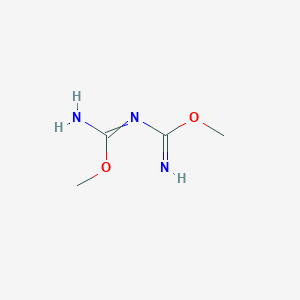

The chemical structure of this compound, while not extensively studied, presents a unique combination of functional groups that suggests significant potential in various areas of chemical research. Its scaffold is characterized by a central imidodicarbonimidic diamide (B1670390) core with two methyl ester groups.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 51216-94-5 |

| Molecular Formula | C4H7N3O2 |

| IUPAC Name | dimethyl imidodicarbonimidate |

The core of the molecule is the imidodicarbonimidic diamide group, which can be viewed as a derivative of biguanide. This structural feature is known for its ability to form stable complexes with metal ions due to the presence of multiple nitrogen atoms that can act as ligands. researchgate.net The arrangement of nitrogen atoms in the scaffold allows for chelation, which is a key aspect in the coordination chemistry of biguanides. researchgate.net

The presence of two methyl ester groups significantly influences the molecule's reactivity and potential applications. Esters are versatile functional groups in organic synthesis and can undergo a variety of transformations. orgsyn.orgorgsyn.org They can be hydrolyzed back to carboxylic acids, or they can be converted to amides, other esters, or reduced to alcohols. The reactivity of these ester groups opens up possibilities for using this compound as a building block for the synthesis of more complex molecules.

Table 2: Key Structural Features and Their Potential Significance

| Structural Feature | Description | Potential Significance |

| Imidodicarbonimidic Core | A nitrogen-rich backbone similar to biguanides. | Potential for biological activity, ability to act as a ligand in coordination chemistry. |

| Imine (C=N) Bonds | Presence of carbon-nitrogen double bonds. | Sites for nucleophilic attack, potential for geometric isomerism. |

| Methyl Ester Groups | Two -COOCH3 functional groups. | Can be readily modified through hydrolysis, transesterification, or amidation; influences solubility. |

The combination of the nitrogen-rich core and the reactive ester groups makes the chemical scaffold of this compound, a promising candidate for exploration in several areas of chemical research.

Overview of Key Academic Research Directions for this compound

While direct research on this compound is limited, its structural features suggest several promising avenues for academic investigation.

Medicinal Chemistry: The structural similarity to biguanides like metformin suggests that this compound could be explored for its potential biological activities. The guanidine and biguanide moieties are known to be present in a wide range of therapeutic agents with antibacterial, antiviral, and anticancer properties. nist.govmdpi.com Research in this area could involve the synthesis of analogues of this compound and screening them for various biological activities. The ester groups could be modified to alter the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Synthetic Chemistry: The presence of multiple reactive sites makes this compound a potentially valuable synthon in organic synthesis. The imidate functionality is known to be a versatile building block for the construction of N-heterocycles. rsc.org The ester groups can also participate in a variety of chemical transformations, allowing for the facile introduction of other functional groups. orgsyn.orgorgsyn.org For instance, the molecule could serve as a precursor for the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions or by reacting with other bifunctional molecules.

Coordination Chemistry: The nitrogen-rich core of this compound suggests its potential as a ligand in coordination chemistry. Biguanide derivatives are known to form stable complexes with a variety of transition metals. researchgate.net The resulting metal complexes have shown interesting catalytic and biological properties. researchgate.net Research could focus on the synthesis and characterization of metal complexes of this compound and the investigation of their properties. The ester groups could also potentially coordinate with metal ions, leading to the formation of unique coordination polymers or metal-organic frameworks.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25649-35-8 |

|---|---|

Molecular Formula |

C4H9N3O2 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

methyl N-[amino(methoxy)methylidene]carbamimidate |

InChI |

InChI=1S/C4H9N3O2/c1-8-3(5)7-4(6)9-2/h1-2H3,(H3,5,6,7) |

InChI Key |

JGWVWIIQBJAABJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=NC(=N)OC)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of Imidodicarbonimidic Acid, Dimethyl Ester

Nucleophilic Reactivity of Imidodicarbonimidic acid, dimethyl ester

The presence of nitrogen atoms with lone pairs of electrons imparts nucleophilic character to the this compound system. These nitrogen centers can readily attack electron-deficient species, leading to a range of functional group transformations.

Amination Reactions and Amidination Pathways of Imidodicarbonimidic Acid Dimethyl Ester

This compound can undergo amination reactions where the ester groups are displaced by amines. This process can be facilitated by catalysts and is a valuable method for the synthesis of more complex nitrogen-containing compounds. A plausible pathway involves the direct nucleophilic attack of an amine on the carbonyl carbon of the ester, followed by the elimination of methanol.

Reductive amination represents another significant pathway. This reaction involves the conversion of a carbonyl group to an amine. For esters, this can be achieved through a one-pot catalytic domino reaction, which starts with an amidation followed by a reduction step. nottingham.ac.uk

Table 1: Overview of Potential Amination Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Direct Amination | Primary or Secondary Amine | Amidine Derivative |

Alkylation and Acylation Processes Involving the Imidodicarbonimidic Acid System

The nucleophilic nitrogen atoms in the imidodicarbonimidic acid system are susceptible to alkylation and acylation. youtube.comlibretexts.org These reactions lead to the formation of new carbon-nitrogen or acyl-nitrogen bonds, respectively.

Alkylation: In the presence of an alkyl halide, the nitrogen atom can act as a nucleophile, displacing the halide and forming a new C-N bond. This process is analogous to the well-established Friedel-Crafts alkylation of aromatic rings, where a carbocation is attacked by a nucleophile. libretexts.org

Acylation: Reaction with an acyl chloride or anhydride introduces an acyl group onto the nitrogen atom. This reaction typically proceeds through a nucleophilic acyl substitution mechanism. The Friedel-Crafts acylation provides a useful comparison, where an acylium ion is the electrophilic species. masterorganicchemistry.com

Table 2: Representative Alkylation and Acylation Reactions

| Process | Electrophile | Catalyst (if any) | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I) | None or Mild Base | N-Alkyl Imidodicarbonimidic acid derivative |

Condensation Reactions with Imidodicarbonimidic Acid Dimethyl Ester

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. libretexts.org this compound can participate in such reactions, acting as either the nucleophile or the electrophile depending on the reaction partner.

A notable example is the Claisen condensation, where two ester molecules react to form a β-keto ester. wikipedia.orglibretexts.orgmasterorganicchemistry.com In a similar fashion, the ester functionalities of this compound could react with other carbonyl compounds. These reactions are typically base-catalyzed and proceed through an enolate intermediate. masterorganicchemistry.com For instance, reaction with another ester in the presence of a strong base can lead to the formation of a new carbon-carbon bond. wikipedia.org

Electrophilic Reactivity and Activation Strategies of this compound

The π-systems within the C=N bonds of this compound can exhibit electrophilic character, particularly when activated. This allows the molecule to react with various nucleophiles.

Halogenation and Nitration Studies

The double bonds within the this compound structure could potentially undergo electrophilic addition reactions, such as halogenation. However, the reactivity would be influenced by the electron-donating or -withdrawing nature of the substituents.

Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically employing a mixture of nitric and sulfuric acids to generate the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com While this compound is not aromatic, the principles of generating a strong electrophile could be applied to study its reactivity towards nitrating agents.

Cycloaddition Reactions Involving Imidodicarbonimidic Acid Dimethyl Ester (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com

The conjugated system of this compound could potentially act as a diene or a dienophile in Diels-Alder reactions. For it to act as a diene, it would need to adopt an s-cis conformation. masterorganicchemistry.com The presence of electron-withdrawing ester groups would make it a more effective dienophile. youtube.comkhanacademy.org

Furthermore, related compounds like iminodiacetic acid dimethyl ester have been shown to participate in [2+3] cycloaddition reactions. nih.gov In this process, a 1,3-dipole is generated from the ester and reacts with a dipolarophile to form a five-membered ring. nih.gov This suggests that this compound might also undergo similar cycloaddition pathways under appropriate conditions.

Table 3: Potential Cycloaddition Reactivity

| Reaction Type | Role of the Compound | Reaction Partner | Product Type |

|---|---|---|---|

| Diels-Alder ([4+2]) | Dienophile | Conjugated Diene | Six-membered heterocycle |

Spectroscopic and Diffraction Based Structural Elucidation Techniques for Imidodicarbonimidic Acid, Dimethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis for Imidodicarbonimidic Acid Dimethyl Ester

One-dimensional NMR spectra would provide the foundational information for the structural assignment of Imidodicarbonimidic acid, dimethyl ester.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the two methyl ester groups (-OCH₃) and any N-H protons. The chemical shift (δ) of the methyl protons would likely appear in the range of 3.5-4.0 ppm. The N-H protons, if present and not undergoing rapid exchange, would appear as broader signals at a downfield chemical shift, the exact position of which would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the methyl ester carbons (-OCH₃) around 50-60 ppm and the imidodicarbonimidic carbons (C=N) in the highly deshielded region of the spectrum, potentially above 150 ppm.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the nitrogen environments. The chemical shifts would distinguish between the imino (=N-) and amino (-NH-) nitrogen atoms within the core structure.

Table 1: Hypothetical ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁵N Shift (ppm) |

|---|---|---|---|

| -OCH₃ | Data not available | Data not available | |

| C=N | Data not available | ||

| N-H / =N- | Data not available | Data not available |

Note: This table is illustrative. Actual chemical shift values are dependent on experimental conditions (solvent, temperature, etc.) and are not currently available.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons, helping to confirm which protons are neighbors in the molecular structure. For this molecule, it would primarily be used to confirm the absence of coupling for the isolated methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

Advanced NMR Techniques for Dynamic Studies and Intermolecular Interactions

Advanced NMR techniques could probe the dynamic behavior and non-covalent interactions of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one could study dynamic processes such as conformational changes or tautomerism, which may be relevant for the imidodicarbonimidic acid functional group.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Vibrational Analysis of Characteristic Imidodicarbonimidic Acid Dimethyl Ester Moieties (e.g., C=N, C-O)

The IR and Raman spectra would be expected to display characteristic absorption or scattering bands corresponding to the vibrations of specific bonds.

C=N Stretching: The carbon-nitrogen double bonds of the imidodicarbonimidic core would give rise to characteristic stretching vibrations, typically in the region of 1690-1640 cm⁻¹.

C-O Stretching: The carbon-oxygen single bonds of the dimethyl ester groups would produce strong bands in the fingerprint region, likely between 1300-1000 cm⁻¹.

N-H Stretching and Bending: If N-H bonds are present, a stretching vibration would be expected in the 3500-3300 cm⁻¹ region. N-H bending vibrations would appear around 1650-1550 cm⁻¹.

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| C-H Stretch (methyl) | Data not available | Data not available |

| C=N Stretch | Data not available | Data not available |

| N-H Bend | Data not available | Data not available |

| C-O Stretch | Data not available | Data not available |

Note: This table is illustrative and predictive. Actual frequencies are not currently available.

Spectroscopic Signatures of Intermolecular Interactions and Hydrogen Bonding

The presence of N-H groups would allow for intermolecular hydrogen bonding. This would be observable in the IR spectrum as a broadening of the N-H stretching band. The position of this band could also shift depending on the concentration of the sample, providing further evidence for hydrogen bonding interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition of Imidodicarbonimidic Acid Dimethyl Ester

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental formula of a molecule.

Detailed Research Findings: A search of scientific literature did not yield any studies that have performed and published high-resolution mass spectrometry data for this compound. Therefore, its exact mass and experimentally confirmed elemental composition are not available.

Interactive Data Table: High-Resolution Mass Spectrometry Data (No data available)

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and fragmented to provide detailed structural information.

Detailed Research Findings: No publications detailing the tandem mass spectrometry analysis of this compound were found. As a result, its characteristic structural fragmentation pathways upon collision-induced dissociation or other activation methods have not been documented.

Interactive Data Table: Key Fragmentation Pathways from MS/MS Analysis (No data available)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Interactive Data Table: Crystallographic Data (No data available)

Crystal Packing and Intermolecular Interactions in Imidodicarbonimidic Acid Dimethyl Ester Structures

The analysis of a crystal structure reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonds, that hold them together.

Detailed Research Findings: Without a solved crystal structure, the details of the crystal packing and the specific intermolecular interactions for this compound remain unknown.

Computational Chemistry and Theoretical Investigations of Imidodicarbonimidic Acid, Dimethyl Ester

Structure-Property Relationship (SPR) Studies using Computational Models

Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its macroscopic properties. Computational models are exceptionally well-suited for this purpose, as they allow for the systematic modification of a molecule's structure and the subsequent calculation of various chemical and physical properties.

The reactivity of a molecule is not uniform across its structure. Certain atoms or functional groups are more susceptible to attack by electrophiles or nucleophiles. Computational chemistry provides tools to identify these "reactivity hotspots." One common approach is the calculation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to be attacked by electrophiles. Conversely, regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack.

For Imidodicarbonimidic acid, dimethyl ester, MEP analysis would likely highlight the nitrogen atoms of the imido groups as regions of negative potential, making them susceptible to protonation or attack by electrophiles. The carbonyl carbon atoms (if present in a tautomeric form) or the central carbon of the dicarbonimidic acid moiety would likely exhibit positive potential, marking them as sites for nucleophilic attack.

Furthermore, frontier molecular orbital (FMO) theory can be used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The distribution of the HOMO indicates where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO distribution shows where it is most likely to accept electrons (electrophilic sites). Analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, can provide valuable insights into its reactivity and selectivity in various reactions.

In silico screening involves the use of computational methods to evaluate a large library of virtual compounds for a specific property or activity before they are synthesized. This approach can dramatically accelerate the discovery of new molecules with desired characteristics.

Starting with the core structure of this compound, a virtual library of derivatives can be generated by systematically modifying its substituent groups. For example, the methyl ester groups could be replaced with other alkyl or aryl groups, or substituents could be added to the imido nitrogen atoms.

These virtual derivatives can then be screened for properties relevant to specific applications. For instance, if the goal is to develop a new ligand for a particular metal catalyst, molecular docking simulations can be used to predict the binding affinity of each derivative to the metal center. Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) to predict the activity of the compounds.

Table 2: Hypothetical In Silico Screening of this compound Derivatives for Enhanced Thermal Stability

| Derivative Substituent (R) | Calculated Decomposition Temperature (°C) | HOMO-LUMO Gap (eV) |

| -CH3 (Parent) | 210 | 4.5 |

| -C2H5 | 215 | 4.6 |

| -CF3 | 245 | 4.1 |

| -Phenyl | 260 | 3.8 |

| -NO2-Phenyl | 285 | 3.5 |

Note: This data is illustrative, demonstrating the type of information that could be generated from an in silico screening study. The correlation between the HOMO-LUMO gap and thermal stability is a common, though not universal, trend.

Through such in silico screening, promising candidates can be identified for synthesis and experimental validation, thereby saving significant time and resources in the research and development process.

Applications of Imidodicarbonimidic Acid, Dimethyl Ester in Organic Synthesis and Materials Science

Dimethyl N-cyanodithioiminocarbonate as a Versatile Building Block in Organic Synthesis

Dimethyl N-cyanodithioiminocarbonate, with the chemical formula C₄H₆N₂S₂, is a highly versatile and reactive intermediate in organic synthesis. cymitquimica.com Its structure features a cyanamide (B42294) group attached to a carbon atom double-bonded to two methylthio groups, providing multiple reactive sites for constructing complex molecules. cymitquimica.comresearchgate.net This reagent serves as a valuable precursor for a wide array of heterocyclic systems, many of which are scaffolds for pharmaceutically relevant compounds. researchgate.netsigmaaldrich.com

The primary utility of Dimethyl N-cyanodithioiminocarbonate lies in its role as an electrophilic building block for the synthesis of nitrogen- and sulfur-containing heterocycles. researchgate.net It readily reacts with various nucleophiles, leading to cyclization reactions that form five- or six-membered rings and fused heterocyclic systems. The two methylthio groups act as excellent leaving groups, facilitating sequential reactions with binucleophiles. researchgate.net

Key research findings demonstrate its application in synthesizing a diverse range of heterocyclic compounds. researchgate.netsigmaaldrich.comsigmaaldrich.com The reagent can be used to synthesize:

Pyrimidines: Reaction with compounds containing an active methylene group, such as cyanoacetanilides, yields N-aryl-6-methylsulfanyl-4-oxopyrimidine derivatives. sigmaaldrich.comsigmaaldrich.com

1,2,4-Triazoles and 1,2,4-Oxadiazoles: These can be formed through reactions with hydrazines and hydroxylamines, respectively. researchgate.net

1,3-Thiazoles and Thiazolidines: Synthesized via reactions with compounds containing amine and thiol functionalities. researchgate.net

Fused Heterocycles: It is instrumental in preparing more complex scaffolds like pyrazolo[1,5-a]-1,3,5-triazines, triazolopyrimidines, and thiazolopyridines. researchgate.netsigmaaldrich.comchemicalbook.com For instance, treating 2-aminobenzimidazole with the reagent leads to the formation of 2-methylthio-s-triazino[1,2-a]benzimidazol-4-amine through an intermediate that undergoes cyclization. researchgate.net

The versatility of this building block is summarized in the table below.

| Starting Nucleophile Class | Resulting Heterocyclic Core | Reference |

| Hydrazides | N-Substituted Methylthiopyrimidines | sigmaaldrich.com |

| Cyanoacetanilides | N-Aryl-4-pyrimidinones | sigmaaldrich.com |

| 5-Aminopyrazoles | Pyrazolo[1,5-a]-1,3,5-triazines | sigmaaldrich.comchemicalbook.com |

| 2-Aminobenzimidazole | s-Triazino[1,2-a]benzimidazoles | researchgate.net |

| Amino- and Oxo-diazoles | Mercaptopurine & Thioguanine Analogues | sigmaaldrich.com |

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Dimethyl N-cyanodithioiminocarbonate

While Dimethyl N-cyanodithioiminocarbonate is a powerful tool for constructing molecular frameworks through cyclization and substitution reactions, its direct role as a reagent within the catalytic cycle of cross-coupling reactions (e.g., as a ligand or additive) is not a prominent application in the reviewed scientific literature. Its utility is primarily in creating the building blocks themselves, which may subsequently be used in functionalization strategies like cross-coupling.

The heterocyclic scaffolds synthesized from Dimethyl N-cyanodithioiminocarbonate are of significant interest in medicinal chemistry. zlchemi.com Many heterocycles, such as pyrimidines, purines, and triazoles, form the core structure of numerous therapeutic agents. researchgate.net The ability to efficiently construct these rings makes this reagent valuable for synthesizing advanced, non-biological pharmaceutical intermediates. zlchemi.com

Research has highlighted its use in preparing analogues of established drugs. For example, reactions with oxo- and amino-diazoles can produce novel analogues of Mercaptopurine and Thioguanine, which are important antimetabolite drugs. sigmaaldrich.com The synthesis of diverse pyrimidine and triazine derivatives provides a library of compounds that can be screened for various biological activities. researchgate.netsigmaaldrich.com These intermediates are crucial for the discovery and development of new chemical entities in the pharmaceutical industry. zlchemi.com

Roles of Dimethyl Imidoesters in Polymer Chemistry and Material Science

For applications in polymer and materials science, the name "Imidodicarbonimidic acid, dimethyl ester" is interpreted as a bifunctional dimethyl imidoester. Dimethyl suberimidate (DMS) is a representative and well-studied example of this class of compounds. nih.govthermofisher.com It is a homobifunctional cross-linking reagent, meaning it has two identical reactive imidoester groups separated by a spacer arm—in the case of DMS, a six-carbon alkyl chain. nih.govnih.gov

The primary role of dimethyl imidoesters like DMS in polymer chemistry is as a cross-linking agent rather than a monomer for chain-growth polymerization. nih.gov The imidoester functional groups are highly reactive towards primary amines, forming stable amidine bonds. nih.gov This reaction is efficient and specific, proceeding under mild conditions (typically pH 7-10). nih.gov

When added to a system containing polymers with pendant primary amine groups (e.g., lysine residues in proteins, or synthetic polymers incorporating amino functionalities), DMS can form covalent bridges between different polymer chains or within the same chain. This process transforms a collection of individual polymer chains into a single, interconnected network, a fundamental step in creating thermosets or modifying elastomers. wwu.edu

Reaction Mechanism: The cross-linking reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon of the imidoester group. This is followed by the elimination of methanol to form a stable amidine linkage. As DMS possesses two such groups, it can react with two separate amine groups, thus creating a covalent cross-link.

| Reagent | Functional Group | Target Group | Resulting Bond | Key Application | Reference |

| Dimethyl Suberimidate (DMS) | Imidoester | Primary Amine | Amidine | Protein structure analysis, Polymer network formation | nih.govnih.gov |

Table 2: Characteristics of Dimethyl Suberimidate as a Cross-linking Agent

The introduction of cross-links into a polymeric material fundamentally alters its macroscopic properties. By covalently linking polymer chains, DMS and other di-imidoesters can significantly enhance a material's characteristics:

Mechanical Strength and Stability: Cross-linking reduces chain mobility, which can increase the tensile strength, stiffness, and thermal stability of the material. The resulting network structure is more resistant to deformation and dissolution. wwu.edu

Control of Solubility and Swelling: A non-cross-linked polymer may dissolve in a suitable solvent, whereas a cross-linked network will typically only swell. The degree of swelling can be controlled by the cross-link density, a critical parameter in the design of hydrogels and other absorbent materials. mdpi.com

Structural Stabilization: In the field of structural biology, DMS is widely used to stabilize the quaternary structure of oligomeric proteins. nih.gov By "locking" subunits in place, it allows for the study of protein complexes. This principle of structural stabilization can be applied to synthetic polymer assemblies and other complex macromolecular architectures. nih.gov

While much of the specific literature on DMS focuses on biological polymers (proteins), the chemical principles of cross-linking primary amines are directly applicable to the modification of synthetic polymers designed with appropriate functional groups, enabling the tailoring of material characteristics for a wide range of applications. nih.govnih.gov

Precursors for Advanced Functional Materials (e.g., resins, coatings, light stabilizers)

There is currently no available scientific literature or patent data demonstrating the use of this compound as a precursor for resins, coatings, or light stabilizers. The development of these materials typically relies on well-established classes of chemical precursors.

Resins and Coatings: The production of functional resins and coatings, which are essential for industries ranging from automotive to construction, primarily utilizes monomers such as acrylics, epoxies, polyesters, and polyurethanes. These monomers undergo polymerization to form the final coating or resin system. For a compound like this compound to be considered a viable precursor, research would be required to demonstrate its ability to polymerize or cross-link, either with itself or with other monomers, to form a stable and durable polymer network. Its nitrogen-rich structure might suggest potential for specific properties like adhesion or thermal stability, but this remains speculative without experimental evidence.

Light Stabilizers: The degradation of polymeric materials by UV radiation is a significant issue, and light stabilizers are crucial additives. The most common types are UV absorbers (e.g., benzophenones, benzotriazoles) and Hindered Amine Light Stabilizers (HALS). HALS are particularly effective as they function by scavenging free radicals generated during photo-oxidation. While this compound contains nitrogen, it does not possess the sterically hindered amine structure characteristic of HALS, making its potential application as a light stabilizer of this type unlikely without significant structural modification.

Table of Common Precursors for Functional Materials

| Material Type | Common Precursor Classes | Specific Examples |

| Resins | Polyesters, Acrylics, Epoxies | Phthalic Anhydride, Methyl Methacrylate, Bisphenol A |

| Coatings | Polyurethanes, Alkyds | Toluene Diisocyanate (TDI), Soybean Oil |

| Light Stabilizers | Benzotriazoles, HALS | Tinuvin® series, Chimassorb® series |

Catalytic Applications and Ligand Design Incorporating the Imidodicarbonimidic Acid Moiety

The imidodicarbonimidic acid moiety is not a recognized or studied ligand backbone in the fields of organocatalysis, metal-mediated catalysis, or asymmetric catalysis. The design of effective ligands is a cornerstone of modern catalytic science, with specific structural and electronic properties being paramount for achieving high activity and selectivity.

Organocatalysis and Metal-Mediated Catalysis with Imidodicarbonimidic Acid Ligands

Organocatalysis relies on small organic molecules to accelerate chemical reactions. Common organocatalysts include amines, thioureas, and phosphoric acids, which activate substrates through mechanisms like iminium ion formation or hydrogen bonding. For a derivative of imidodicarbonimidic acid to function as an organocatalyst, its acidic or basic sites would need to be able to interact effectively with substrates to lower the activation energy of a reaction.

Metal-Mediated Catalysis involves the use of a metal center coordinated by one or more ligands. The electronic and steric properties of the ligands are crucial for tuning the reactivity of the metal. Well-known ligand classes include phosphines, N-heterocyclic carbenes (NHCs), and salen-type ligands. These ligands donate electron density to the metal and create a specific steric environment that influences substrate binding and transformation. There are no published examples of ligands based on the imidodicarbonimidic acid framework being used in this context. Theoretical studies would be needed to predict its coordination properties with various transition metals.

Design of Ligands for Asymmetric Catalysis

Asymmetric catalysis , the synthesis of chiral molecules, requires the use of chiral ligands. These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. Prominent examples of chiral ligand backbones include BINOL, TADDOL, and bis(oxazolines). To be applied in asymmetric catalysis, the imidodicarbonimidic acid moiety would need to be rendered chiral, for instance, by attaching chiral substituents. Furthermore, its conformational rigidity and coordination geometry would have to be suitable for inducing high levels of enantioselectivity. The development of a new class of chiral ligands is a complex process requiring extensive synthesis and testing, which has not been undertaken for this particular chemical scaffold.

Table of Common Ligand Scaffolds in Catalysis

| Catalysis Type | Ligand Class | Example Ligand |

| Metal-Mediated | Phosphines | Triphenylphosphine |

| Metal-Mediated | N-Heterocyclic Carbenes | IMes, IPr |

| Asymmetric | Binaphthyls | BINAP |

| Asymmetric | Bis(oxazolines) | BOX |

| Organocatalysis | Cinchona Alkaloids | Quinine, Quinidine |

Advanced Analytical Methodologies for the Detection and Quantification of Imidodicarbonimidic Acid, Dimethyl Ester

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of Imidodicarbonimidic acid, dimethyl ester. Its effectiveness lies in the differential partitioning of the compound between a stationary phase and a mobile phase, allowing for high-resolution separation from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and applicability to a wide range of compounds. actascientific.com

Method Development: The development of a robust HPLC method is a systematic process that involves several key steps to achieve optimal separation. thermofisher.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically preferred.

Column Selection: A C18 (octadecylsilane) column is a common starting point, offering good retention and separation for moderately polar organic molecules.

Mobile Phase Selection: The mobile phase usually consists of a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comjetir.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from both more polar and less polar impurities.

Detector Selection: A Diode Array Detector (DAD) or a variable wavelength UV detector is typically used. The detection wavelength is selected based on the UV absorbance maximum (λmax) of this compound, which is determined by the chromophoric C=N groups in its structure. A wavelength in the range of 210-230 nm is often suitable for such compounds. jetir.org

Method Validation: Once developed, the HPLC method must be validated according to the International Council on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.netamsbiopharma.com Validation demonstrates that the method is reliable, reproducible, and accurate. The key validation parameters are summarized in the table below. pharmtech.comgrafiati.com

| Validation Parameter | Acceptance Criteria | Typical Result for a Validated Method |

| Specificity | The analyte peak should have no interference from diluents, impurities, or degradation products. Peak purity index should be close to 1. | No interference observed at the retention time of the main peak. |

| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over a range of 10-150 µg/mL |

| Accuracy | Mean recovery of 98.0% to 102.0% | 99.5% - 101.2% recovery |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 0.8% |

| Intermediate Precision | RSD ≤ 2.0% for analyses on different days/by different analysts | RSD = 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |

| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, pH). | RSD < 2.0% for all variations. |

This table presents hypothetical data typical for a validated HPLC method for a small organic molecule.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation at the high temperatures required for volatilization. researchgate.net The presence of active hydrogens in the N-H groups can lead to peak tailing and poor chromatographic performance. researchgate.net

To overcome these limitations, derivatization is employed. scioninstruments.com This process chemically modifies the analyte to create a more volatile and thermally stable derivative. phenomenex.comnih.gov

Derivatization Strategies: Silylation is the most common derivatization technique for compounds containing N-H groups. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens to replace them with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This derivatization reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis. researchgate.net

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Advantages |

| BSTFA | -NH, -OH, -COOH | TMS-ether/ester/amine | Highly effective, produces volatile derivatives. |

| MSTFA | -NH, -OH, -COOH | TMS-ether/ester/amine | Strong silylating agent, often used for amino acids. |

| TMSI | -OH, -COOH | TMS-ether/ester | Good for hydroxyl and carboxyl groups. |

This table outlines common silylation reagents used to create volatile derivatives for GC analysis.

Once derivatized, the sample is injected into the GC, often coupled with a mass spectrometer (GC-MS). The MS detector provides structural information, allowing for positive identification of the derivatized compound and any related impurities. mdpi.com This makes GC-MS an excellent tool for trace analysis and structural elucidation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. utoronto.ca It is particularly valuable for monitoring the progress of chemical reactions and for rapid screening of sample purity. ualberta.cachemistryhall.com

In the context of this compound, TLC can be used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the consumption of reactants and the formation of the product over time. The reaction is considered complete when the spot corresponding to the starting material disappears. wisc.edu

Assess Purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.

Optimize Separation Conditions: TLC is often used to quickly screen different solvent systems to find the optimal mobile phase for a preparative column chromatography separation. utoronto.ca

The separation on a TLC plate is based on the polarity of the compounds. ualberta.ca A stationary phase, typically silica (B1680970) gel (which is polar), is coated on a plate. A less polar mobile phase (a solvent or mixture of solvents) moves up the plate via capillary action. Non-polar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the silica and travel shorter distances (lower Rf). utoronto.cawisc.edu

| Solvent System (Mobile Phase) | Expected Rf of this compound | Observation |

| 100% Hexane | ~0.0 | Compound is too polar; remains at the baseline. |

| 70:30 Hexane:Ethyl Acetate (B1210297) | ~0.3 | Good separation from non-polar impurities. |

| 50:50 Hexane:Ethyl Acetate | ~0.5 | Ideal for general screening and reaction monitoring. |

| 100% Ethyl Acetate | ~0.8 | Compound is less retained; moves close to the solvent front. |

This table provides hypothetical Rf values to illustrate the effect of mobile phase polarity on the TLC separation of a moderately polar compound.

Spectrophotometric and Electrochemical Methods for this compound Analysis

Beyond chromatography, spectrophotometric and electrochemical methods offer alternative and complementary approaches for the analysis of this compound, particularly for quantification and for probing the compound's electronic properties.

UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique based on the absorption of light by a molecule. longdom.orgej-eng.org The method is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ej-eng.org

For this compound, the presence of conjugated systems (C=N bonds) results in the absorption of UV radiation, making this technique suitable for its quantification. ej-eng.org The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV range (typically 200-400 nm). actascientific.com

Quantitative Analysis: A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. ej-eng.org The absorbance is then plotted against concentration. The resulting linear relationship can be used to determine the concentration of this compound in an unknown sample by measuring its absorbance. longdom.org

| Concentration (µg/mL) | Absorbance at λmax |

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.448 |

| 20 | 0.601 |

| 25 | 0.755 |

This table shows representative data for generating a UV-Vis calibration curve. The linear regression of this data would yield an equation (y = mx + c) used for quantification.

Electrochemical methods, such as voltammetry, can be used to investigate the redox properties of this compound. nih.gov These techniques measure the current response of an electroactive species to an applied potential. The imine (-C=N-) groups within the molecule are expected to be electrochemically active, capable of being either oxidized or reduced at an electrode surface. rsc.orgacs.org

Cyclic Voltammetry (CV): Cyclic voltammetry is a common technique used to study the electrochemical behavior of a compound. nih.gov By scanning the potential of an electrode and measuring the resulting current, information about the oxidation and reduction potentials of the analyte can be obtained. This can provide insights into the electronic structure of the molecule and can be developed into a quantitative analytical method. pnu.ac.ir The electrochemical reactions of related organic nitrogen compounds like amides and imines have been studied, providing a basis for developing methods for this compound. acs.orgchinesechemsoc.org

| Parameter | Description | Potential Application |

| Anodic Peak Potential (Epa) | The potential at which oxidation occurs. | Characterizes the ease of electron removal from the molecule. |

| Cathodic Peak Potential (Epc) | The potential at which reduction occurs. | Characterizes the ease of electron addition to the molecule. |

| Peak Current (ipa, ipc) | The magnitude of the current at the peak potential. | Proportional to the concentration of the analyte, forming the basis for quantification. |

This table summarizes key parameters obtained from a cyclic voltammetry experiment and their significance in the analysis of an electroactive compound.

The development of a selective electrochemical sensor could offer a rapid and sensitive method for the direct detection of this compound in various matrices.

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds. For a polar and potentially non-volatile molecule like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide the necessary sensitivity and selectivity for detailed chemical profiling.

GC-MS and LC-MS for Trace Analysis, Impurity Profiling, and Reaction By-product Identification

The analysis of this compound, particularly at trace levels and for the identification of impurities, presents unique challenges that can be effectively addressed by mass spectrometry-based methods.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of this compound, which shares structural similarities with compounds like guanylurea, can be difficult due to its polarity and low volatility. epa.govscholaris.ca To overcome this, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis. proquest.comresearchgate.net

A common derivatization strategy involves silylation or acylation. For instance, reacting the compound with a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA) can replace active hydrogen atoms with trifluoroacetyl groups, increasing volatility. scholaris.ca The GC separates the derivatized analyte from other components of the mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) data, which allows for structural elucidation and confident identification based on fragmentation patterns.

Potential Impurities and By-products: The synthesis of esters often involves the reaction of a corresponding acid with an alcohol, such as methanol, or the use of methylating agents like dimethyl carbonate. unive.itgoogle.com Based on these general synthetic routes, potential impurities and reaction by-products for this compound could include:

Unreacted Starting Materials: Such as cyanamide (B42294) or related precursors.

Incomplete Reaction Products: The corresponding monomethyl ester or the free Imidodicarbonimidic acid.

Side-Reaction Products: Oligomeric species formed through intermolecular reactions.

Residual Solvents: Methanol, acetone, or isopropanol (B130326) used during synthesis and purification. google.com

GC-MS analysis after derivatization would be capable of separating and identifying these volatile and semi-volatile impurities, providing a comprehensive impurity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is often the preferred method for analyzing polar, non-volatile, and thermally labile compounds, as it typically does not require derivatization. nih.govneliti.com For this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer would be a highly effective combination.

The separation could be achieved on a C18 column using a mobile phase gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization) and a polar organic solvent like acetonitrile or methanol. nih.gov The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any unknown impurities.

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it ideal for trace analysis. researchgate.net By selecting a specific precursor ion (the molecular ion of the analyte or impurity) and fragmenting it, a characteristic product ion spectrum is generated, which serves as a highly specific fingerprint for quantification and identification. nih.gov

Below is a hypothetical data table illustrating the potential impurities that could be identified by LC-MS/MS analysis.

| Potential Impurity | Expected [M+H]⁺ (m/z) | Potential Origin | Analytical Note |

|---|---|---|---|

| Imidodicarbonimidic acid, monomethyl ester | 132.06 | Incomplete esterification | Higher polarity than the final product, elutes earlier in RP-HPLC. |

| Imidodicarbonimidic acid | 118.05 | Hydrolysis of ester / Incomplete esterification | Significantly more polar; requires aqueous mobile phase. |

| Cyanamide | 43.03 | Unreacted starting material | Highly polar, may require specific chromatographic conditions (e.g., HILIC). |

| Methanol | N/A (by LC-MS) | Residual solvent | Typically analyzed by headspace GC-MS. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.